(2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
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Overview
Description
(2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is an organic compound that features a benzyloxy group, a dioxaborolane moiety, and a phenylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.
Introduction of the Dioxaborolane Moiety: This step involves the reaction of the phenylmethanol derivative with a boronic acid or ester in the presence of a catalyst such as palladium.
Final Assembly: The final step involves coupling the benzyloxy and dioxaborolane intermediates under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylmethanol group can be reduced to form the corresponding phenylmethane derivative.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form various biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Phenylmethane derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine
The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development and medicinal chemistry research.
Industry
In the industrial sector, this compound can be used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action for (2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the dioxaborolane moiety acts as a boron source, facilitating the formation of biaryl bonds. The benzyloxy and phenylmethanol groups can participate in various chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in that it contains a boronic acid group, but lacks the benzyloxy and phenylmethanol functionalities.
Benzyl Alcohol: Contains the benzyloxy group but lacks the dioxaborolane moiety.
Phenylmethanol: Contains the phenylmethanol group but lacks the benzyloxy and dioxaborolane moieties.
Properties
Molecular Formula |
C20H25BO4 |
---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
[2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)17-10-11-18(16(12-17)13-22)23-14-15-8-6-5-7-9-15/h5-12,22H,13-14H2,1-4H3 |
InChI Key |
ZBJILCJJTBSYKU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
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